molecular formula C9H11BrO3S B1383228 2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol CAS No. 1823315-63-4

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol

Cat. No.: B1383228
CAS No.: 1823315-63-4
M. Wt: 279.15 g/mol
InChI Key: OELLGULNZXLZSC-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol is a brominated aromatic compound featuring a benzenesulfonyl group substituted with a bromine atom at position 3 and a methyl group at position 2, linked to an ethanol moiety. This structure confers unique physicochemical properties, including high polarity due to the sulfonyl group and steric effects from the methyl substituent.

Key properties include:

  • Molecular Formula: C₉H₁₁BrO₃S
  • Molecular Weight: 279.15 g/mol
  • Purity: ≥95% (typical for research-grade materials) .

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-8(10)3-2-4-9(7)14(12,13)6-5-11/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELLGULNZXLZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a methyl group, and a sulfonyl group attached to an ethanol moiety. Its molecular formula is C10H12BrO3S. This compound has garnered interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The compound's structure enhances its solubility in polar solvents and contributes to its chemical reactivity. The presence of the sulfonyl group is significant as it may facilitate interactions with various biological targets.

Research indicates that this compound may exhibit enzyme inhibitory properties . It is hypothesized that the compound binds to specific molecular targets, potentially inhibiting certain enzymes by blocking their active sites. This suggests a mechanism of competitive inhibition, which could have implications for drug development targeting various diseases.

Biological Activity

The biological activity of this compound has been explored in several studies:

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In a study examining enzyme inhibitors, compounds structurally similar to this compound were found to inhibit carbonic anhydrases effectively. This points toward the potential of developing this compound as a therapeutic agent targeting specific enzymes involved in disease pathways .
  • Antimicrobial Activity : While direct studies on this compound are sparse, related compounds have been tested for their antimicrobial efficacy. For example, ethanol extracts from certain fungi showed significant antimicrobial activity against resistant strains like MRSA, indicating that compounds with similar structural features could also be effective .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-Bromo-2-methylbenzenesulfonic acidContains a sulfonic acid group but lacks an ethanol moiety.Potentially antimicrobial
4-Bromo-3-methylbenzenesulfonyl chlorideSimilar sulfonyl group but different halogen position.Active against certain enzymes
4-Amino-3-methylbenzenesulfonyl ethanolContains an amino group instead of a bromine atom.Known for anti-cancer properties
4-Methylbenzenesulfonyl thioethanolContains a thioether instead of a sulfonate group.Exhibits varied biological activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H12BrO3SC_{10}H_{12}BrO_3S and includes a bromine atom, a methyl group, and a sulfonyl group attached to an ethanol moiety. The presence of the sulfonyl group enhances its solubility in polar solvents and contributes to its reactivity in chemical reactions.

Organic Synthesis

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol serves as an important intermediate in organic synthesis. It can be utilized in various reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing other complex molecules.
  • Oxidation and Reduction : Common reagents such as potassium permanganate or lithium aluminum hydride can be used to modify the compound’s functional groups, allowing for further chemical transformations.

Biological Research

The biological activity of this compound has been investigated for potential therapeutic effects. Some of the notable applications include:

  • Enzyme Inhibition Studies : Preliminary studies suggest that this compound may exhibit enzyme inhibitory properties, potentially affecting various biochemical pathways. It may act through competitive inhibition by binding to specific molecular targets.
  • Pharmaceutical Development : Given its potential to inhibit enzymes involved in disease mechanisms, further research could explore its utility in drug development targeting specific diseases.

Case Studies

Several studies have highlighted the applications of this compound in various fields:

  • Study on Enzyme Activity : Research demonstrated that the compound could influence enzyme activity through competitive inhibition. This finding suggests that it may have applications in developing inhibitors for therapeutic purposes.
  • Synthesis of Related Compounds : The compound's structural similarities with other sulfonyl-containing compounds have been explored to synthesize derivatives with enhanced biological activity or altered chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes critical differences between 2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol and structurally related compounds:

Compound Name CAS Molecular Formula Molecular Weight Substituents (Benzene) Functional Groups Key Features
This compound 1824050-07-8* C₉H₁₁BrO₃S 279.15 3-Bromo, 2-Methyl Benzenesulfonyl, ethanol High polarity; steric hindrance
2-(3-Bromophenyl)ethanol 28229-69-8 C₈H₉BrO 201.06 3-Bromo Ethanol Simpler structure; lower polarity
[3-Bromo-2-(methylsulfanyl)phenyl]methanol 2008218-26-4 C₈H₉BrOS 233.13 3-Bromo, 2-Methylsulfanyl Methanol Thioether group; moderate reactivity
3-Bromo-4-methoxybenzyl alcohol 38493-59-3 C₈H₉BrO₂ 217.06 3-Bromo, 4-Methoxy Methanol Methoxy enhances solubility

*Note: The CAS number corresponds to a positional isomer (4-Bromo-3-methyl) in ; the target compound’s exact CAS may differ.

Physicochemical Properties

  • Polarity and Solubility: The sulfonyl group in this compound increases hydrophilicity compared to non-sulfonated analogues like 2-(3-Bromophenyl)ethanol. However, steric hindrance from the methyl group may reduce solubility in polar solvents relative to methoxy-substituted derivatives (e.g., 3-Bromo-4-methoxybenzyl alcohol) .
  • In contrast, methylsulfanyl groups (e.g., in [3-Bromo-2-(methylsulfanyl)phenyl]methanol ) are electron-donating, increasing susceptibility to oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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